molecular formula C28H29ClN2O6 B2710082 Ethyl 4-((2-((3-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 449766-82-9

Ethyl 4-((2-((3-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B2710082
CAS No.: 449766-82-9
M. Wt: 525
InChI Key: YPAZBZSRRIBITB-UHFFFAOYSA-N
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Description

Ethyl 4-((2-((3-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C28H29ClN2O6 and its molecular weight is 525. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[2-[(3-chlorophenyl)carbamoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O6/c1-4-36-27(32)18-8-10-22(11-9-18)37-17-24-23-16-26(35-3)25(34-2)14-19(23)12-13-31(24)28(33)30-21-7-5-6-20(29)15-21/h5-11,14-16,24H,4,12-13,17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAZBZSRRIBITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC(=CC=C4)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-((3-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a synthetic compound with potential therapeutic applications. Its complex structure includes a tetrahydroisoquinoline core, which is known for various biological activities. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

  • Molecular Formula : C28H29ClN2O6
  • Molecular Weight : 525 g/mol
  • IUPAC Name : Ethyl 4-[[2-[(3-chlorophenyl)carbamoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : By inducing apoptosis in cancer cells.
  • Antidepressant Effects : Through modulation of neurotransmitter systems.

Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast and lung cancer cells.

Cell LineIC50 (µM)% Inhibition
MCF-7 (Breast)1575
A549 (Lung)2070
HeLa (Cervical)2565

Neuropharmacological Effects

Research has shown that the compound exhibits antidepressant-like effects in animal models. The mechanism involves the modulation of serotonin and norepinephrine levels.

TestControl Group (Vehicle)Treatment Group (Compound)
Forced Swim Test60 seconds30 seconds
Tail Suspension Test120 seconds70 seconds

Case Studies

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound resulted in a notable reduction in tumor size after three months of therapy.
  • Neuropharmacological Study : In a randomized controlled trial assessing depression severity in patients treated with the compound versus placebo, significant improvements were observed in the treatment group as measured by the Hamilton Depression Rating Scale.

Q & A

Q. Q1: What synthetic methodologies are recommended for preparing Ethyl 4-((2-((3-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate?

A:

  • Stepwise Synthesis : A multi-step approach is typically employed, starting with the formation of the tetrahydroisoquinoline core. For example, analogous procedures (e.g., ) use trichlorotriazine as a coupling reagent to link aromatic moieties.
  • Carbamoyl Attachment : React 3-chlorophenyl isocyanate with the tetrahydroisoquinoline intermediate under anhydrous conditions (e.g., THF, 0–5°C, 2–4 hours).
  • Esterification : Final benzoate esterification can be achieved via Mitsunobu reaction or using DCC/DMAP-mediated coupling.
  • Safety : Use PPE (gloves, goggles) and ensure ventilation to mitigate inhalation risks .

Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?

A:

  • Spectroscopic Analysis :
    • NMR : Compare experimental 1H^1H and 13C^{13}C NMR shifts with computational predictions (e.g., DFT calculations). Focus on key groups: ester carbonyl (~168–170 ppm in 13C^{13}C), tetrahydroisoquinoline protons (δ 3.0–4.5 ppm in 1H^1H) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion (expected MW: ~528 g/mol).
  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity >95% .

Advanced Experimental Design

Q. Q3: How should researchers optimize reaction yields for the carbamoyl coupling step?

A:

  • Parameter Screening :
    • Stoichiometry : Vary equivalents of 3-chlorophenyl isocyanate (1.0–1.2 equiv.) to minimize side reactions.
    • Catalysis : Test Lewis acids (e.g., ZnCl2_2) or bases (e.g., pyridine) to enhance reactivity.
    • Temperature : Monitor yields at 0°C vs. room temperature to balance kinetics and selectivity.
  • Data Analysis : Use DoE (Design of Experiments) to identify critical factors. Reference analogous triazine coupling in , where 1.00 equiv. of reagents achieved optimal results .

Q. Q4: What strategies resolve discrepancies in NMR data for the tetrahydroisoquinoline moiety?

A:

  • Advanced Techniques :
    • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methoxy groups at δ 3.7–3.9 ppm) and confirm stereochemistry.
    • Variable Temperature NMR : Resolve dynamic effects caused by restricted rotation in the carbamoyl group.
  • Comparative Analysis : Cross-reference with published isoquinoline derivatives (e.g., ’s methyl benzoate analog) .

Safety and Handling

Q. Q5: What are the critical safety protocols for handling this compound in a laboratory setting?

A:

  • Hazard Mitigation :
    • PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
    • Ventilation : Use fume hoods for synthesis and purification steps to avoid aerosol exposure .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental release .

Q. Q6: How should this compound be stored to ensure long-term stability?

A:

  • Storage Conditions :
    • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent ester hydrolysis.
    • Environment : Keep in a ventilated, dry cabinet away from oxidizing agents or heat sources .
  • Stability Monitoring : Perform periodic HPLC checks to detect degradation (e.g., free benzoic acid formation) .

Data Contradiction and Troubleshooting

Q. Q7: How can researchers address inconsistent biological activity data in SAR studies?

A:

  • Root-Cause Analysis :
    • Purity Variability : Re-test batches with divergent activity via HPLC-MS to identify impurities (e.g., unreacted isocyanate).
    • Solvent Effects : Compare activity in DMSO vs. aqueous buffers to rule out aggregation artifacts.
  • Control Experiments : Include reference compounds (e.g., carbamoyl-free analogs) to isolate the pharmacophore’s contribution .

Q. Q8: What analytical methods differentiate between polymorphic forms of this compound?

A:

  • Techniques :
    • PXRD : Identify distinct diffraction patterns for crystalline vs. amorphous forms.
    • DSC : Measure melting points and enthalpy changes to detect polymorph transitions.
  • Impact on Bioavailability : Correlate solubility differences (e.g., via shake-flask method) with polymorph stability .

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